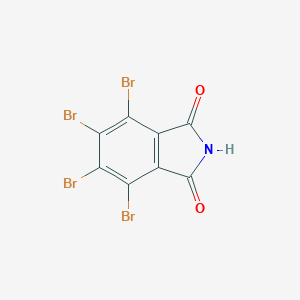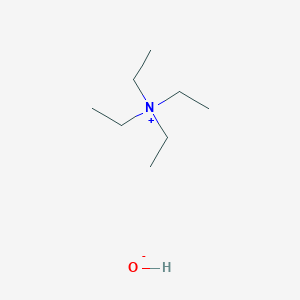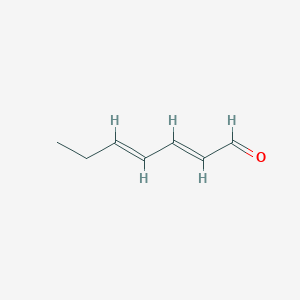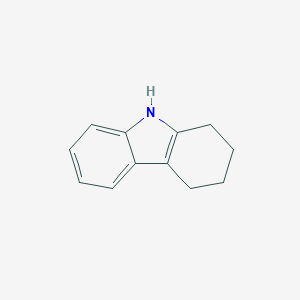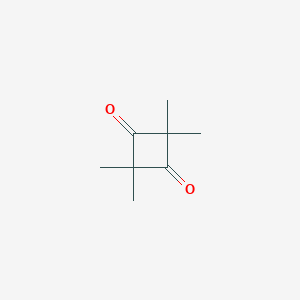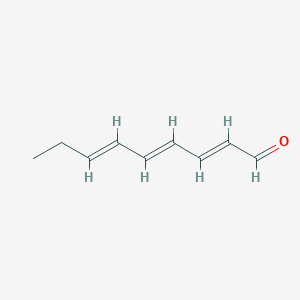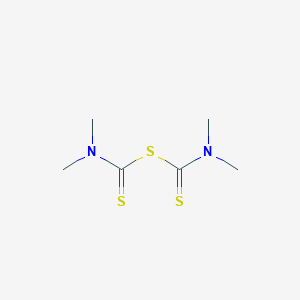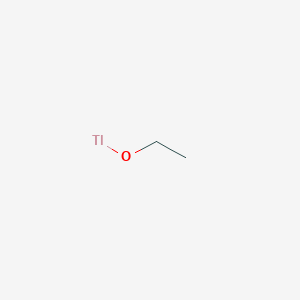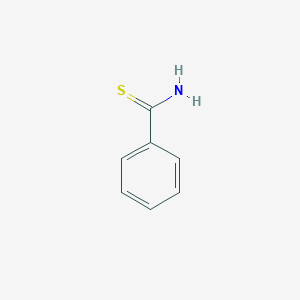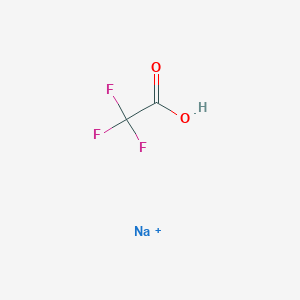
Sodium trifluoroacetate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Sodium trifluoroacetate (STFA) is a chemical compound often used in research laboratories and in industrial applications. STFA is a colorless, odorless, and non-toxic solid compound that can be used as a reagent in the synthesis of other compounds. It is also used in the production of pharmaceuticals, agrochemicals, and other industrial products. STFA has a wide range of applications in scientific research and laboratory experiments due to its unique properties.
Scientific Research Applications
Trifluoromethylation : NaTFA, in the presence of copper(I) iodide, is used to replace halogen atoms with trifluoromethyl groups in various compounds. This process is significant in modifying benzenoid and heterocyclic aromatic systems, as well as alkenyl and alkyl halogen compounds. The mechanism involves an intermediate [CF3CuI]− and has been extensively studied (Carr, Chambers, Holmes, & Parker, 1988).
Chemical Synthesis : NaTFA is employed in the Claisen ester condensation process to produce various compounds like ethyl γγγ-trifluoroacetoacetate and the corresponding ketones. This method highlights the role of sodium in promoting reactions involving perfluoroesters (Burdon & McLoughlin, 1964).
Study of Hydrogen Bonding : Research on the dissociation pressure and infrared spectra of compounds with sodium trifluoroacetate elucidates the stability of these salt-acid compounds due to strong hydrogen bonding (Klemperer & Pimentel, 1954).
Environmental Toxicology : NaTFA is studied for its environmental effects, particularly its potential for waterway contamination. Research on its persistence and degradation in water environments is vital, especially in regions where it is used for vertebrate pest control (Booth, Ogilvie, Wright, & Eason, 1999).
Biochemical Interactions : In biochemical studies, NaTFA has been investigated for its interaction with enzymes like elastase, demonstrating its role as a competitive inhibitor and its interactions observable through NMR spectroscopy (Winninger, Lestienne, Dimicoli, & Bieth, 1978).
Soil Solution Chemistry : The impact of NaTFA on soil solution chemistry is explored to understand its effects in the presence of increased anion concentrations, a scenario relevant to acid deposition and environmental pollution (Berger & Likens, 1999).
Modulation of Receptors : NaTFA has been identified as an allosteric modulator at glycine receptors, demonstrating selective actions distinct from other known modulators. This finding is significant for understanding the secondary effects of volatile anesthetics and the variability in peptide-based drug research (Tipps, Iyer, & Mihic, 2012).
Mechanism of Action
Target of Action
Sodium trifluoroacetate (TFA) is a chemical compound with a formula of CF3CO2Na . It is the sodium salt of trifluoroacetic acid . The primary target of TFA in mammals is the liver .
Mode of Action
TFA is a weak peroxisome proliferator in rats . Peroxisomes are small, membrane-bound organelles that contain enzymes involved in metabolic reactions, including the breakdown of fatty acids and the detoxification of harmful substances. The proliferation of peroxisomes can lead to changes in liver metabolism .
Biochemical Pathways
TFA affects the biochemical pathways related to liver metabolism. It can cause mild liver hypertrophy, which is an increase in the size of the liver due to the enlargement of its cells . This effect is likely due to the proliferation of peroxisomes, which can alter the metabolic activities of the liver .
Pharmacokinetics
TFA is highly water-soluble . Its solubility in water is 625 g/L . This property, along with its low octanol/water partition coefficient (log Pow = -2.1), indicates that it has no potential to bioaccumulate . These properties affect the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties, and thus its bioavailability.
Result of Action
Repeated oral doses of tfa have been shown to cause mild liver hypertrophy in rats .
Action Environment
TFA is a ubiquitous and highly mobile contaminant present in low concentrations in ocean and rainwater at most sampling sites, including remote areas and deep ocean waters . Environmental factors such as pH levels can influence the form in which TFA is present. At the pH levels of environmental media (pH ranges from approximately 4.0–8.5), trifluoroacetic acid is present as a salt, often as this compound . This can influence the compound’s action, efficacy, and stability in the environment.
Safety and Hazards
Biochemical Analysis
Biochemical Properties
Sodium trifluoroacetate is a trifluoromethylating agent for compounds like aromatic halides, aldehydes, and ketones . The trifluoroacetate ion is an extremely weak base due to the electron-withdrawing effect of the three fluorine atoms adjacent to the carboxylate group .
Cellular Effects
The potential of trifluoroacetate to induce acute toxicity is very low. Oral repeated dose studies in rats have identified the liver as the target organ with mild liver hypertrophy as the lead effect .
Molecular Mechanism
This compound can be used as a trifluoromethylating agent in nucleophilic trifluoromethylation of aldehydes using copper(I) halide catalyst . It can also be used as a difluorocarbene precursor in gem-difluorocyclopropanation of different alkenes .
Temporal Effects in Laboratory Settings
In a study, trifluoroacetate did not affect body weight gain, food consumption, hematology, and clinical chemistry, but resulted in increased liver weights and hepatocellular hypertrophy .
Dosage Effects in Animal Models
In a 90-day oral study in Wistar rats, this compound was administered to male and female rats at 0, 160, 1600, and 16,000 ppm in diet .
Metabolic Pathways
It is known that trifluoroacetate reacts in equilibrium with hydronium cations to form trifluoroacetic acid .
Transport and Distribution
This compound is highly water-soluble and has been detected as a ubiquitous and highly mobile contaminant present in low concentrations in ocean and rainwater at most sampling sites .
Subcellular Localization
Due to its high water solubility, it is likely to be distributed throughout the cell .
properties
| { "Design of the Synthesis Pathway": "The synthesis pathway for Sodium trifluoroacetate involves the reaction of Sodium hydroxide with trifluoroacetic acid.", "Starting Materials": [ "Sodium hydroxide (NaOH)", "Trifluoroacetic acid (CF3COOH)" ], "Reaction": [ "Dissolve Sodium hydroxide in water to form a solution.", "Add Trifluoroacetic acid to the Sodium hydroxide solution.", "Stir the mixture at room temperature for several hours.", "Filter the resulting solution to remove any impurities.", "Concentrate the filtrate under reduced pressure to obtain Sodium trifluoroacetate as a solid." ] } | |
CAS RN |
2923-18-4 |
Molecular Formula |
C2HF3NaO2 |
Molecular Weight |
137.01 g/mol |
IUPAC Name |
sodium;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C2HF3O2.Na/c3-2(4,5)1(6)7;/h(H,6,7); |
InChI Key |
UKXIHEBXRGRYQF-UHFFFAOYSA-N |
Isomeric SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] |
SMILES |
C(=O)(C(F)(F)F)[O-].[Na+] |
Canonical SMILES |
C(=O)(C(F)(F)F)O.[Na] |
Other CAS RN |
2923-18-4 |
Pictograms |
Acute Toxic; Irritant; Environmental Hazard |
synonyms |
Sodium trifluoroacetate |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



